N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl chain, and a dioxo-dihydro-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the isoindole core.
Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached through an alkylation reaction, where a methoxypropyl halide reacts with the isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the methoxypropyl chain, which may affect its chemical properties and applications.
N-(2-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide:
Uniqueness
N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its chlorophenyl group, methoxypropyl chain, and isoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C19H17ClN2O4 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-26-10-4-9-22-18(24)13-8-7-12(11-14(13)19(22)25)17(23)21-16-6-3-2-5-15(16)20/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,23) |
InChI Key |
BPZQOXJLVXODNA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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